molecular formula C18H23NO3 B2690627 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE CAS No. 1421498-40-9

4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE

Cat. No.: B2690627
CAS No.: 1421498-40-9
M. Wt: 301.386
InChI Key: IZSYXPUYHOKFKN-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is a synthetic organic compound that features a benzamide core with a tert-butyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides with aluminum chloride as a catalyst

Major Products

    Oxidation: 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-OXO-PROPYL]BENZAMIDE

    Reduction: 4-TERT-BUTYL-N-[3-(TETRAHYDROFURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE

    Substitution: Various alkyl-substituted benzamides

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-[3-(THIOPHEN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    4-TERT-BUTYL-N-[3-(PYRIDIN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of materials with specific electronic characteristics and in medicinal chemistry for targeting unique biological pathways .

Properties

IUPAC Name

4-tert-butyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-18(2,3)14-8-6-13(7-9-14)17(21)19-11-10-15(20)16-5-4-12-22-16/h4-9,12,15,20H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSYXPUYHOKFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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